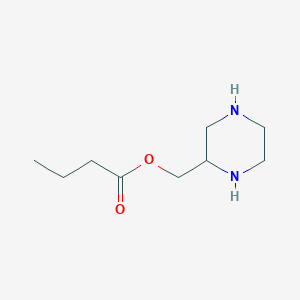
Piperazin-2-ylmethyl Butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-2-ylmethyl butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. Piperazin-2-ylmethyl butanoate has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of piperazin-2-ylmethyl butanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Piperazin-2-ylmethyl butanoate has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA and RNA, which can lead to cell death in cancer cells.
Biochemische Und Physiologische Effekte
Piperazin-2-ylmethyl butanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function. Moreover, it has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of piperazin-2-ylmethyl butanoate is its versatility in scientific research. It can be used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Moreover, it is relatively easy to synthesize and has shown promising results in various assays. However, one of the limitations of piperazin-2-ylmethyl butanoate is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of piperazin-2-ylmethyl butanoate. One of the most promising directions is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Moreover, the use of piperazin-2-ylmethyl butanoate in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of piperazin-2-ylmethyl butanoate will provide valuable insights into its biological effects and may lead to the development of new drugs for various diseases.
Conclusion:
Piperazin-2-ylmethyl butanoate is a versatile compound that has shown promising results in various fields of scientific research. Its potential applications in drug discovery, neurodegenerative disorders, and cancer therapy make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of piperazin-2-ylmethyl butanoate have been discussed in this paper. Further research is needed to fully understand the biological effects of this compound and to develop new derivatives with improved therapeutic potential.
Synthesemethoden
Piperazin-2-ylmethyl butanoate can be synthesized using various methods, including the reaction of piperazine with butyric acid, the reaction of piperazine with butanoyl chloride, and the reaction of piperazine with butyric anhydride. The most commonly used method for the synthesis of piperazin-2-ylmethyl butanoate is the reaction of piperazine with butanoyl chloride in the presence of a base such as triethylamine. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
Piperazin-2-ylmethyl butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. Piperazin-2-ylmethyl butanoate has been shown to exhibit potent antiviral, antibacterial, and antifungal activities. It has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
148227-96-7 |
|---|---|
Produktname |
Piperazin-2-ylmethyl Butanoate |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
piperazin-2-ylmethyl butanoate |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3 |
InChI-Schlüssel |
UPWWZEWRXBUNDE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1CNCCN1 |
Kanonische SMILES |
CCCC(=O)OCC1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



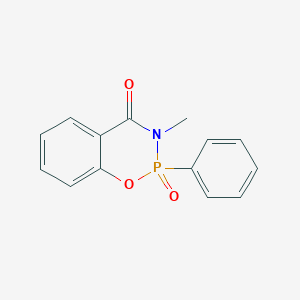
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
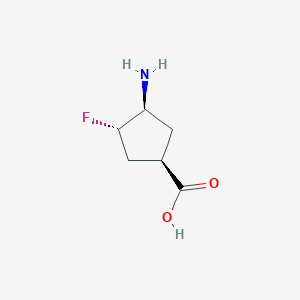
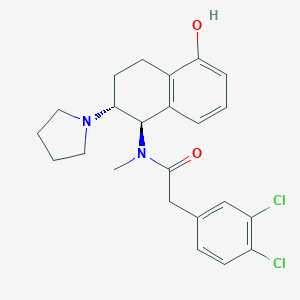
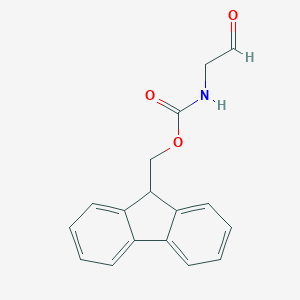
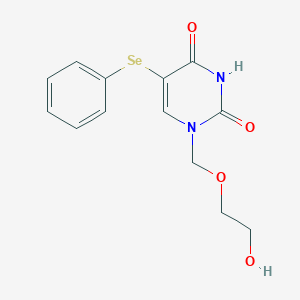
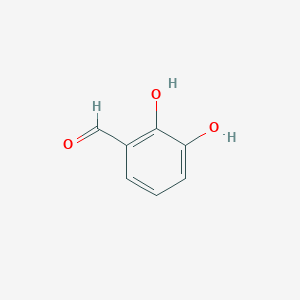
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)




![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)